Piperundecalidine

Description

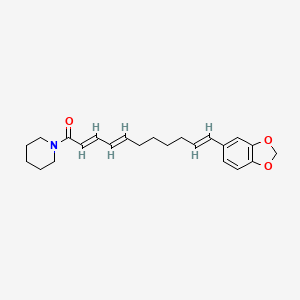

Structure

3D Structure

Properties

CAS No. |

88660-11-1 |

|---|---|

Molecular Formula |

C23H29NO3 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one |

InChI |

InChI=1S/C23H29NO3/c25-23(24-16-10-7-11-17-24)13-9-6-4-2-1-3-5-8-12-20-14-15-21-22(18-20)27-19-26-21/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17,19H2/b6-4+,12-8+,13-9+ |

InChI Key |

BADLEYLQAILHPV-AZMZBSBOSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |

melting_point |

64.5 - 65.5 °C |

Other CAS No. |

88660-11-1 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Piperundecalidine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, a bioactive amide alkaloid, has been identified as a constituent of several species within the Piper genus, notably Piper longum, Piper retrofractum, and Piper nigrum. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and analytical methodologies for this compound. While quantitative data on its concentration across different plant tissues remains limited in publicly available literature, this guide synthesizes existing phytochemical research to offer insights into its distribution. Detailed experimental protocols for the isolation and quantification of related piperamides are presented, which can be adapted for targeted studies on this compound. Furthermore, a putative biosynthetic pathway is proposed based on the established biosynthesis of its precursors. This document aims to serve as a valuable resource for researchers investigating the pharmacological potential and natural product chemistry of this compound.

Natural Sources and Distribution

This compound has been identified in several economically and medicinally important species of the Piperaceae family. The primary sources reported in the literature are:

-

Piper longum L. (Long Pepper): This species is a well-documented source of this compound, where it co-occurs with other prominent piperamides like piperine and piperlongumine. It is found in various parts of the plant, including the fruits and roots[1][2][3].

-

Piper retrofractum Vahl. (Javanese Long Pepper): this compound is also a known constituent of P. retrofractum[4][5].

-

Piper nigrum L. (Black Pepper): While less frequently reported, this compound has also been identified in black pepper[6][7].

Quantitative Distribution

A comprehensive quantitative analysis of this compound across different plant parts (fruits, leaves, stems, and roots) of these Piper species is not extensively available in the current scientific literature. Most studies have focused on the qualitative identification of this compound as part of broader phytochemical screenings. The table below summarizes the available information on the presence of this compound and notes the absence of specific quantitative data.

| Plant Species | Plant Part | This compound Presence | Quantitative Data (mg/g dry weight) | References |

| Piper longum L. | Fruit | Identified | Data not available | [1][2][3] |

| Root | Identified | Data not available | [2] | |

| Stem | Not explicitly reported | Data not available | ||

| Leaf | Not explicitly reported | Data not available | ||

| Piper retrofractum Vahl. | Fruit | Identified | Data not available | [4][5] |

| Leaf | Not explicitly reported | Data not available | ||

| Stem | Not explicitly reported | Data not available | ||

| Piper nigrum L. | Fruit | Identified | Data not available | [6][7] |

Note: The lack of quantitative data highlights a significant research gap and an opportunity for further analytical studies to determine the precise distribution and concentration of this compound in these important medicinal plants.

Experimental Protocols

Isolation of this compound (Adapted Protocol)

This protocol is based on general methods for the preparative isolation of piperamides from Piper species.

Objective: To isolate this compound from the plant matrix for structural elucidation and pharmacological studies.

Methodology:

-

Plant Material Preparation:

-

Collect and identify the desired plant material (e.g., fruits of Piper longum).

-

Air-dry the material in the shade to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Perform Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as methanol or ethanol for several hours.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

-

-

Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Piperamides are typically found in the less polar to medium-polarity fractions.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

-

Load the crude extract or fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate solvent system.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 366 nm).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool fractions containing the compound of interest (based on TLC analysis).

-

Further purify the pooled fractions using a Prep-HPLC system with a C18 column.

-

Employ a mobile phase gradient, for example, of acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound (if known) or a general wavelength for piperamides (e.g., 340 nm).

-

Collect the peak corresponding to this compound.

-

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

-

Quantification of this compound (Adapted Protocol)

This protocol is based on validated HPLC-UV methods for the quantification of piperine and other piperamides.

Objective: To determine the concentration of this compound in plant extracts.

Methodology:

-

Standard Preparation:

-

Obtain a certified reference standard of this compound.

-

Prepare a stock solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the powdered plant material.

-

Extract the sample with a known volume of a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction method.

-

Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC-UV Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of this compound from other co-eluting compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound. If unknown, a diode array detector (DAD) can be used to determine the optimal wavelength, or a common wavelength for piperamides (e.g., 340 nm) can be used.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

-

Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).

-

-

Method Validation:

-

The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

-

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, a putative pathway can be proposed based on the known biosynthesis of its constituent parts: the piperidine ring and the (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl moiety.

Biosynthesis of the Piperidine Ring

The piperidine ring in piperamides is derived from the amino acid L-lysine.

Caption: Proposed biosynthetic pathway of the piperidine ring from L-lysine.

Proposed Biosynthesis of the Acyl Moiety and Final Condensation

The (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA thioester is likely synthesized through a combination of the phenylpropanoid and fatty acid biosynthesis pathways. The final step is the condensation of this acyl-CoA with piperidine, catalyzed by an acyltransferase.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a noteworthy bioactive alkaloid with a distribution primarily within the Piper genus. This guide has consolidated the current understanding of its natural sources and has provided adaptable, detailed protocols for its isolation and quantification. The proposed biosynthetic pathway offers a framework for future research into the enzymatic machinery responsible for its production in plants. A significant knowledge gap remains concerning the quantitative distribution of this compound in different plant tissues and its potential pharmacological activities and associated signaling pathways. Further research in these areas is crucial to fully unlock the therapeutic and scientific potential of this natural product.

References

- 1. wjpmr.com [wjpmr.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Piperundecalidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, an amide alkaloid isolated from the plant Piper longum L., has garnered scientific interest for its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound extracts, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While specific quantitative data for this compound is limited, this document leverages available information on the closely related and extensively studied piper amide, piperine, to provide a broader context and detailed experimental frameworks. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a naturally occurring amide alkaloid found in Piper longum L. (long pepper), a plant with a long history of use in traditional medicine.[1] Preliminary studies have indicated that this compound possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, anti-amoebic, antidepressant, and hepatoprotective effects.[1][2][3] Despite these promising qualitative reports, in-depth quantitative analysis and mechanistic studies on this compound remain scarce. This guide aims to consolidate the available data on this compound and supplement it with comprehensive information on piperine, the major alkaloid in Piper species, to facilitate further research and development.

Quantitative Biological Activity

To date, specific quantitative data on the biological activities of this compound are not widely available in the scientific literature. However, one key study has reported a significant hepatoprotective effect.

Table 1: Quantitative Biological Activity of this compound

| Biological Activity | Assay System | Endpoint | Result | Reference |

| Hepatoprotective | D-galactosamine/TNF-α induced cytotoxicity in ddY mouse hepatocytes | IC50 | 11 μM | [4] |

Note: The lack of extensive quantitative data for this compound highlights a significant area for future research.

For comparative purposes, the following table summarizes some of the reported quantitative biological activities of piperine, a structurally related and well-researched piper amide.

Table 2: Selected Quantitative Biological Activities of Piperine (for comparative purposes)

| Biological Activity | Assay System | Endpoint | Result | Reference |

| Cytotoxicity | Human colorectal cancer cells (DLD-1) | IC50 | Approx. 125-250 μM | [5] |

| Cytotoxicity | Human leukemic cells (K562) | IC50 | > 300 µM | [4] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | Significant at 10-20 mg/L | [6][7] |

| Antioxidant | DPPH radical scavenging assay | IC50 | Inactive | [8] |

| Antioxidant | ABTS radical scavenging assay | IC50 | 4.35 ± 0.004 mg/mL | [9] |

| Antimicrobial | Staphylococcus aureus | MIC | Not specified, but activity shown | [10] |

| Antimicrobial | Escherichia coli | MIC | Not specified, but activity shown | [10] |

| Antimicrobial | Candida albicans | MIC | 3.125-100 mg/ml | [10] |

Experimental Protocols

Isolation and Purification of Piper Amides from Piper longum

A general procedure for the isolation of amide alkaloids from Piper longum involves a multi-step chromatographic process.

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol.

-

Fractionation: The crude extract is then subjected to a comprehensive off-line two-dimensional liquid chromatography (2D-LC) method. This often involves coupling normal-phase liquid chromatography (NPLC) in the first dimension with reversed-phase liquid chromatography (RPLC) in the second dimension.

-

Purification and Identification: Fractions collected from the 2D-LC separation are further purified, and the structures of the isolated compounds are characterized using techniques such as electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. The purity of the isolated compounds can be confirmed by ultra-performance liquid chromatography (UPLC).[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., DLD-1, SW480, HT-29) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound extract or piperine) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][5]

Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before stimulation with LPS (e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The inhibitory effect of the test compound on the production of NO and pro-inflammatory cytokines is calculated in comparison to LPS-stimulated cells without the test compound.[6][7]

Antioxidant Assays (DPPH and ABTS)

These assays are commonly used to determine the free radical scavenging activity of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

-

The test compound is added to the DPPH solution, and the mixture is incubated in the dark.

-

The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The test compound is added to the ABTS•+ solution.

-

The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm).

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Culture: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium.

-

Broth Microdilution Method:

-

Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the broth medium.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][12]

-

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on piperine provide valuable insights into the potential mechanisms of action for piper amides. Piperine has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Piperine has been shown to inhibit the activation of the NF-κB pathway.

Caption: NF-κB signaling pathway and the inhibitory effect of piperine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Piperine has been demonstrated to modulate the activity of these kinases, thereby influencing downstream cellular responses.

References

- 1. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Piperundecalidine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, a prominent amide alkaloid isolated from the fruits of Piper longum L., has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed experimental data for this compound remains an active area of research, this document consolidates the existing knowledge and provides context through related compounds where direct information is limited. All quantitative data is presented in structured tables, and a proposed signaling pathway for its anti-inflammatory activity is visualized.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)undeca-2,4,10-trien-1-one.[2] Its structure features a piperidine ring connected to an undecatrienone chain, which is in turn substituted with a benzodioxole group. This unique combination of moieties contributes to its distinct chemical and biological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉NO₃ | PubChem[2] |

| Molecular Weight | 367.5 g/mol | PubChem[2] |

| IUPAC Name | (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)undeca-2,4,10-trien-1-one | PubChem[2] |

| CAS Number | 88660-11-1 | InvivoChem[1] |

| Appearance | Solid | PubChem[2] |

| Melting Point | 64.5 - 65.5 °C | PubChem[2] |

| XLogP3 | 5.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[2] |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation. These activities include anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects.[1]

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Description | Source |

| Anti-inflammatory | Potential to reduce inflammation. | MedchemExpress.com, InvivoChem[1] |

| Analgesic | Potential to relieve pain. | MedchemExpress.com, InvivoChem[1] |

| Anti-amoebic | Potential activity against amoebic infections. | MedchemExpress.com, InvivoChem[1] |

| Anti-depressant | Potential to alleviate symptoms of depression. | MedchemExpress.com, InvivoChem[1] |

| Hepatoprotective | Potential to protect the liver from damage. | MedchemExpress.com, InvivoChem[1] |

Experimental Protocols

Isolation and Purification

This compound is naturally occurring and can be purified from Piper longum L. A common technique involves preparative two-dimensional normal-phase liquid chromatography combined with reversed-phase liquid chromatography.[1]

Hypothetical Synthesis Workflow

A plausible synthetic route for this compound would likely involve the coupling of a piperidine moiety with a functionalized undecatrienoic acid derivative containing the benzodioxole group. The following diagram illustrates a conceptual workflow.

Anti-inflammatory and Analgesic Assays

Standard in vivo and in vitro models are typically employed to evaluate the anti-inflammatory and analgesic properties of novel compounds.

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for anti-inflammatory effects.

-

Analgesic Activity: The hot plate test and the acetic acid-induced writhing test in mice are common methods to assess central and peripheral analgesic activities, respectively.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on the activities of structurally related piperidine alkaloids, it is plausible that its anti-inflammatory effects are mediated through the modulation of key inflammatory pathways. A proposed pathway involves the inhibition of pro-inflammatory mediators.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of reported biological activities. While current knowledge provides a solid foundation, further in-depth research is required to fully understand its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, conducting detailed pharmacological evaluations, and developing robust synthetic methodologies. Such efforts will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

In Vitro Pharmacological Profile of Piperundecalidine: A Technical Overview for Researchers

Introduction

Piperundecalidine is a piperidine alkaloid isolated from the plant Piper longum L.[1][2]. Like other compounds in its class, it is recognized for a range of potential biological activities, including anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects[1][2]. Piperidine alkaloids, as a chemical class, are significant in drug discovery due to their presence in numerous pharmaceuticals[3][4]. This document aims to provide researchers, scientists, and drug development professionals with a technical guide to the potential in vitro pharmacology of this compound, highlighting key experimental approaches and potential mechanisms of action based on related molecules.

Quantitative Pharmacological Data (Illustrative)

Due to the absence of specific quantitative in vitro data for this compound in the available literature, the following table presents a hypothetical summary of data that could be generated for this compound. This is based on the activities reported for the related compound, Piperine, and is for illustrative purposes only.

| Target/Assay | Cell Line/System | Parameter | Value (µM) | Reference |

| Anti-inflammatory Activity | ||||

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | IC₅₀ | Data Not Available | - |

| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated RAW 264.7 | IC₅₀ | Data Not Available | - |

| TNF-α Secretion | LPS-stimulated THP-1 | IC₅₀ | Data Not Available | - |

| IL-6 Secretion | LPS-stimulated THP-1 | IC₅₀ | Data Not Available | - |

| Anticancer Activity | ||||

| Cytotoxicity | A549 (Lung) | IC₅₀ | Data Not Available | - |

| Cytotoxicity | HEp-2 (Head and Neck) | IC₅₀ | Data Not Available | - |

| Cytotoxicity | SCC-25 (Head and Neck) | IC₅₀ | Data Not Available | - |

| Colony Formation | HEp-2 | Inhibition % | Data Not Available | - |

Potential Signaling Pathways

Based on studies of the related alkaloid Piperine, this compound may modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential pathways.

Caption: Hypothetical inhibition of TGF-β signaling by this compound.

Caption: Potential modulation of MAPK signaling by this compound.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

The following are standard in vitro protocols that can be employed to investigate the pharmacological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines or for assessing cell viability in other assays.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Human cancer cell lines (e.g., A549, HEp-2, SCC-25)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Objective: To determine the inhibitory effect of this compound on NO production.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium

-

This compound stock solution

-

LPS from E. coli

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

-

-

Workflow:

Caption: Workflow for the Griess assay to measure nitric oxide.

Western Blot Analysis for Signaling Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in pathways like MAPK and PI3K/Akt.

-

Materials:

-

Relevant cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Workflow:

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a promising natural product with a wide array of potential therapeutic applications. However, a significant gap exists in the scientific literature regarding its specific in vitro pharmacological properties and mechanisms of action. The illustrative data and protocols provided in this guide are intended to serve as a foundational resource for researchers to initiate and advance the study of this compound. Future research should focus on systematically evaluating the cytotoxic and anti-inflammatory effects of this compound across various cell models to obtain quantitative data such as IC₅₀ values. Furthermore, detailed mechanistic studies employing techniques like Western blotting, qPCR, and reporter assays are crucial to elucidate the specific signaling pathways modulated by this compound. Such investigations are essential to unlock the full therapeutic potential of this and other related piperidine alkaloids.

References

Unraveling the Anti-Inflammatory Mechanisms of Piperundecalidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperundecalidine, an amide alkaloid isolated from the medicinal plant Piper longum L., has garnered interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory activities. Due to the limited availability of direct research on this compound, this paper draws upon the more extensively studied mechanisms of related alkaloids from Piper longum, such as piperine and piperlongumine, to hypothesize the likely signaling pathways involved. This guide also presents detailed experimental protocols that can be employed to further investigate and validate the precise molecular targets and mechanisms of this compound.

Introduction to this compound

This compound is a constituent of Piper longum L. (long pepper), a plant with a long history of use in traditional medicine.[1] Structurally, it is an amide alkaloid. While recognized for its biological activities, the specific molecular mechanisms underlying its anti-inflammatory effects remain largely uninvestigated. This guide aims to bridge this knowledge gap by summarizing existing data on related compounds and proposing a roadmap for future research.

Hypothesized Anti-Inflammatory Mechanism of Action

Based on studies of other alkaloids from Piper longum, the anti-inflammatory action of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

It is hypothesized that this compound, similar to other Piper alkaloids, inhibits one or more steps in this cascade, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, cell proliferation, and apoptosis. The activation of these kinases through phosphorylation can lead to the activation of transcription factors such as activator protein-1 (AP-1), which in turn upregulates the expression of inflammatory mediators. Studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK.

Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on Anti-Inflammatory Activity of Piper longum Alkaloids

| Compound | Source | Assay | IC50 (µM) |

| Piperlongumine A | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.97 ± 0.05 |

| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanone | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.91 ± 0.07 |

| Piperchabamide A | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 1.63 ± 0.14 |

| Various Amide Alkaloids | Piper longum roots | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 1.90 ± 0.68 - 40.22 ± 0.45 |

| Indomethacin (Control) | - | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.88 ± 3.56 |

Data sourced from Wan et al., 2023.[2][3]

Experimental Protocols for Investigating this compound's Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.

-

Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).

Nitric Oxide (NO) Production Assay

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Methodology:

-

Culture and treat RAW 264.7 cells as described above.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: To quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

Methodology:

-

Collect the supernatant from treated cells.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Caption: General Experimental Workflow for Investigating this compound's Anti-inflammatory Activity.

Conclusion and Future Directions

This compound, an alkaloid from Piper longum, holds promise as a potential anti-inflammatory agent. While direct mechanistic studies are currently lacking, research on related compounds strongly suggests that its mode of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a clear framework for future investigations to confirm these hypotheses and to fully characterize the anti-inflammatory profile of this compound. Further research, including in vivo studies, is warranted to validate its therapeutic potential for the treatment of inflammatory diseases.

References

Elucidation of the Piperundecalidine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, an amide alkaloid isolated from Piper longum L., has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective properties. A thorough understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon established knowledge of related piperamide alkaloids, particularly piperine. While the complete enzymatic cascade for this compound has not been fully elucidated, this document presents a putative pathway based on analogous biosynthetic logic. Detailed experimental protocols for pathway elucidation and quantitative data tables are provided to guide future research in this area.

Introduction

This compound is a specialized metabolite found in the plant species Piper longum, a member of the Piperaceae family renowned for its rich diversity of bioactive alkaloids. Structurally, this compound is characterized by a piperidine ring linked via an amide bond to an 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl moiety. The biosynthesis of such complex natural products is a multi-step process involving the convergence of distinct metabolic pathways. This guide will delve into the proposed biosynthetic route to this compound, focusing on the key enzymatic steps and precursor molecules.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the phenylpropanoid pathway , which furnishes the acyl side chain, and the L-lysine metabolism pathway , which provides the piperidine ring.

Formation of the Piperidine Ring from L-Lysine

The piperidine moiety of this compound is derived from the amino acid L-lysine. This transformation is a well-established pathway in the biosynthesis of many piperidine alkaloids. The initial steps involve:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to form 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) .

-

Cyclization and Reduction: 5-aminopentanal spontaneously cyclizes to form the imine Δ¹-piperideine. Subsequent reduction of Δ¹-piperideine, likely catalyzed by a reductase, yields the stable piperidine ring.

Formation of the Acyl-CoA Moiety from the Phenylpropanoid Pathway

The complex acyl side chain of this compound, 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid, is derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway involves a series of enzymatic modifications, including chain elongation and desaturation.

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation and Methylation: Cinnamic acid is then hydroxylated and methylated to produce ferulic acid.

-

Formation of the Methylenedioxy Bridge: A key step is the formation of the 3,4-methylenedioxy bridge. In the biosynthesis of the related alkaloid piperine, this is catalyzed by a cytochrome P450 monooxygenase, CYP719A37 , which converts feruperic acid to piperic acid. A similar enzyme is proposed to act on a ferulic acid-derived precursor in the this compound pathway.

-

Chain Elongation and Desaturation: The C3 side chain of the phenylpropanoid precursor is elongated, likely through the action of fatty acid synthase (FAS) or polyketide synthase (PKS) -like enzymes, utilizing malonyl-CoA as a two-carbon donor. A series of desaturases would then introduce the characteristic double bonds at the Δ², Δ⁴, and Δ¹⁰ positions.

-

Activation to CoA Thioester: The final carboxylic acid is activated to its corresponding CoA thioester, 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA, by an acyl-CoA ligase .

Final Condensation Step

The final step in the biosynthesis of this compound is the condensation of the two precursors: piperidine and 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA. This amide bond formation is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases . In piperine biosynthesis, this enzyme is known as piperine synthase. A homologous enzyme is proposed to catalyze the final step in this compound formation.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the enzymes and intermediates of the this compound biosynthetic pathway. Future research should focus on obtaining such data to fully characterize the pathway. The following tables provide a template for the types of quantitative data that are essential for a comprehensive understanding of the pathway's kinetics and regulation.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Lysine Decarboxylase | L-Lysine | Data not available | Data not available | Data not available |

| Copper Amine Oxidase | Cadaverine | Data not available | Data not available | Data not available |

| Acyl-CoA Ligase | 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid | Data not available | Data not available | Data not available |

| Piperamide Synthase | 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA | Data not available | Data not available | Data not available |

| Piperamide Synthase | Piperidine | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Piper longum Tissues (Hypothetical)

| Metabolite | Tissue (e.g., Leaf) | Concentration (µg/g fresh weight) |

| L-Lysine | Data not available | Data not available |

| Cadaverine | Data not available | Data not available |

| Piperidine | Data not available | Data not available |

| 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid | Data not available | Data not available |

| This compound | Data not available | Data not available |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, enzymology, and metabolic profiling. The following protocols are adapted from methodologies successfully employed in the study of other plant specialized metabolic pathways.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a general workflow for identifying the genes encoding the biosynthetic enzymes for this compound.

Protocol:

-

Plant Material: Collect various tissues (leaves, stems, roots, fruits at different developmental stages) from Piper longum. Quantify this compound content in each tissue using LC-MS to identify tissues with high accumulation.

-

RNA Extraction: Extract total RNA from the high-piperundecalidine tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, UniProt) using BLAST and identify protein domains using InterProScan.

-

Candidate Gene Selection: Identify putative genes encoding the enzymes of the proposed biosynthetic pathway based on homology to known enzymes from other species.

Functional Characterization of Candidate Enzymes

Protocol:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins in a suitable heterologous host.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Lysine Decarboxylase (LDC): Monitor the conversion of L-lysine to cadaverine by HPLC or LC-MS.

-

Copper Amine Oxidase (CAO): Measure the production of H₂O₂ using a colorimetric assay or detect the formation of 5-aminopentanal by derivatization followed by LC-MS analysis.

-

Acyl-CoA Ligase: Assay the formation of the acyl-CoA thioester from the corresponding carboxylic acid, CoA, and ATP using HPLC.

-

Piperamide Synthase (BAHD Acyltransferase): A continuous spectrophotometric assay can be performed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to monitor the release of free Coenzyme A.[1] Alternatively, the formation of this compound can be monitored by LC-MS.

-

Isotopic Labeling Studies to Confirm the Pathway

Protocol:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹⁵N-L-lysine) to Piper longum seedlings or cell cultures.

-

Metabolite Extraction: After a suitable incubation period, harvest the plant material and perform a metabolite extraction.

-

LC-MS Analysis: Analyze the extracts by high-resolution LC-MS to detect the incorporation of the isotopic labels into this compound and its proposed intermediates. The mass shift in the detected molecules will confirm their biosynthetic origin from the fed precursors.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is a critical step towards understanding and manipulating the production of this valuable bioactive compound. The proposed pathway, based on the well-characterized biosynthesis of piperine, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the specific enzymes involved in this compound formation. Future efforts should focus on:

-

Complete identification and characterization of all enzymes in the pathway, particularly those responsible for the acyl chain elongation and desaturation.

-

Determination of the kinetic parameters of each enzyme and the in vivo concentrations of all intermediates to develop a quantitative model of the pathway.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the flux through the pathway.

-

Exploration of the signaling pathways that are modulated by this compound to better understand its pharmacological effects.

By addressing these research questions, the scientific community can unlock the full potential of this compound for applications in medicine and biotechnology.

References

Navigating the Uncharted: A Preliminary Toxicity Screening Protocol for Piperundecalidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, an amide alkaloid isolated from Piper longum L., has demonstrated a range of promising biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before proceeding with further development. This technical guide outlines a proposed preliminary toxicity screening strategy for this compound. In the absence of direct toxicological data for this specific compound, this protocol leverages existing data on structurally related molecules, namely piperine and piperidine, to inform a rational and efficient screening cascade. This document provides detailed, hypothetical experimental protocols and data presentation frameworks to guide initial safety assessments.

Introduction

This compound is a member of the benzodioxole family, characterized by a piperidine moiety linked to a long-chain unsaturated fatty acid.[3] While its therapeutic potential is intriguing, its structural relationship to compounds with known toxicities necessitates a cautious and systematic approach to safety evaluation. Piperine, the major alkaloid in black pepper, shares the piperidine and benzodioxole motifs and has been studied for both its efficacy and toxicity.[4][5] The piperidine ring itself is a well-characterized heterocyclic amine with known hazards.[6][7][8] This guide proposes a tiered approach to the preliminary toxicity screening of this compound, starting with in vitro assays and progressing to limited in vivo studies, to identify potential liabilities early in the development process.

Proposed Preliminary Toxicity Screening Cascade

A tiered, or stepwise, approach to toxicity testing is recommended to minimize the use of animals and resources while effectively identifying potential hazards. The proposed cascade for this compound is as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]

- 3. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Black pepper constituent piperine: genotoxicity studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

The Ethnobotanical Landscape of Piperundecalidine-Containing Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological properties, and potential mechanisms of action of plants containing Piperundecalidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to facilitate further investigation into the therapeutic potential of this promising alkaloid.

Introduction

This compound is an amide alkaloid that has been isolated from Piper longum L. and Piper retrofractum Vahl[1]. These plants, belonging to the Piperaceae family, have a long history of use in traditional medicine systems across Asia for treating a variety of ailments.[2][3] This guide delves into the traditional uses of these plants, the reported biological activities of their constituent compounds, and the underlying signaling pathways that may be modulated.

Ethnobotanical Uses of this compound-Containing Plants

Piper longum (Long Pepper) and Piper retrofractum (Javanese Long Pepper) are widely used in traditional medicine, particularly in Ayurveda and traditional Thai and Indonesian medicine.[3][4] While comprehensive quantitative ethnobotanical data is limited, the qualitative uses are well-documented.

Table 1: Summary of Ethnobotanical Uses of Piper longum and Piper retrofractum

| Plant Species | Traditional Use Category | Specific Ailments/Uses | Parts Used |

| Piper longum | Respiratory Disorders | Chronic bronchitis, asthma, cough[2] | Fruit, Root |

| Digestive Disorders | Stomachache, constipation, diarrhea, cholera[2] | Fruit, Root | |

| Inflammatory Conditions | Rheumatism, gout | Root | |

| Infections | Gonorrhea, viral hepatitis[2] | Fruit | |

| Neurological Conditions | Paralysis of the tongue, epilepsy, insomnia | Fruit, Root | |

| Other | Tumors, diseases of the spleen, chronic malaria[2] | Fruit, Root | |

| Piper retrofractum | Digestive Disorders | Dyspepsia, colic, flatulence, intestinal worms | Fruit, Root |

| Respiratory Disorders | Asthma, bronchitis, cough | Fruit | |

| Pain and Inflammation | Rheumatic pains, postpartum pain, toothache | Plant, Leaves, Fruit | |

| Women's Health | Postpartum recovery | Leaves | |

| Other | Fever, hemorrhoids, as a general tonic | Root, Fruit |

A study in Nakhon Nayok Province, Central Thailand, reported a Cultural Index (CI) of 0.5 for Piper retrofractum, indicating its cultural importance in the region. Further quantitative studies, such as calculating the Informant Consensus Factor (ICF) and Use Value (UV), are needed to provide a more detailed understanding of the prevalence and preference for these plants in treating specific ailments.[5][6][7]

Experimental Protocols for Investigating Bioactivities

While specific experimental protocols for this compound are not extensively published, methodologies used for the closely related and co-occurring alkaloid, piperine, provide a robust framework for investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed using the following established models:

-

Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.

-

Animal Model: Wistar albino rats.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[8]

-

Analgesic Activity

The analgesic properties of this compound can be evaluated using thermal and chemical nociception models:

-

Hot Plate Test: This method assesses the central analgesic activity.

-

Animal Model: Swiss albino mice.

-

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The baseline reaction time (licking of paws or jumping) of each mouse is recorded.

-

The test compound or a standard analgesic (e.g., morphine) is administered.

-

The reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Endpoint: An increase in the reaction time is indicative of analgesic activity.[9][10]

-

-

Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity.

-

Animal Model: Swiss albino mice.

-

Procedure:

-

The test compound or a standard drug (e.g., aspirin) is administered.

-

After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (stretching of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes).

-

-

Endpoint: A reduction in the number of writhes compared to the control group indicates analgesic effect.[10]

-

Hepatoprotective Activity

The potential of this compound to protect the liver can be investigated using chemically-induced hepatotoxicity models:

-

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity:

-

Animal Model: Wistar albino rats.

-

Procedure:

-

The test compound is administered orally for a specific duration (e.g., 7 days).

-

On the last day, CCl4 mixed with a vehicle (e.g., olive oil) is administered to induce liver damage.

-

After 24 hours, blood is collected for biochemical analysis (e.g., ALT, AST, ALP, bilirubin), and the liver is excised for histopathological examination.

-

-

Endpoints: Reduction in the levels of liver enzymes and improvement in the liver architecture compared to the CCl4-treated control group indicate hepatoprotective activity.[11]

-

Potential Signaling Pathways and Mechanisms of Action

Direct research on the signaling pathways modulated by this compound is limited. However, studies on piperine, which shares structural similarities, provide valuable insights into potential mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell signaling pathways.

Inhibition of Pro-inflammatory Pathways

Piperine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[12][13] The inhibition of NF-κB can lead to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[14] Piperine has been demonstrated to modulate MAPK pathways, and it is plausible that this compound shares this activity.

Caption: Hypothesized modulation of MAPK signaling pathways by this compound.

Experimental Workflow for Elucidating Mechanisms

A systematic approach is required to elucidate the precise mechanisms of action of this compound.

Caption: A proposed experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The ethnobotanical uses of Piper longum and Piper retrofractum provide a strong rationale for the scientific investigation of their bioactive constituents, including this compound. The established anti-inflammatory, analgesic, and hepatoprotective properties of the closely related alkaloid, piperine, further support the therapeutic potential of this compound.

Future research should focus on:

-

Conducting comprehensive quantitative ethnobotanical surveys to better understand the traditional use patterns of these plants.

-

Performing detailed in vitro and in vivo studies to confirm the bioactivities of pure this compound using the protocols outlined in this guide.

-

Elucidating the specific signaling pathways modulated by this compound to understand its precise mechanism of action.

This technical guide serves as a foundational resource to stimulate and guide further research into this compound, with the ultimate goal of translating traditional knowledge into evidence-based therapeutic applications.

References

- 1. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. wjpmr.com [wjpmr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. airo.co.in [airo.co.in]

- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 9. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

- 11. Antioxidant and hepatoprotective activity of Piper retrofractum against Paracetamol-induced hepatotoxicity in Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Piperundecalidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed synthesis and derivatization methods for piperundecalidine, a naturally occurring amide alkaloid. The protocols are based on established synthetic methodologies for related compounds, offering a strategic approach for the preparation and diversification of this molecule for further research and drug discovery.

Introduction

This compound, with the chemical name (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one, is an amide alkaloid that has been isolated from plants of the Piper genus. Like other piperamides, it is anticipated to possess a range of biological activities, making it an interesting target for chemical synthesis and medicinal chemistry programs. The structural hallmark of this compound is its long, polyunsaturated aliphatic chain attached to a piperidine moiety via an amide linkage. This structural feature suggests potential interactions with various biological targets, including ion channels and nuclear receptors.

Synthesis of this compound

While a direct total synthesis of this compound has not been extensively reported in the literature, a plausible and efficient synthetic route can be designed based on the well-established synthesis of the closely related and structurally similar alkaloid, piperine. The proposed strategy involves the synthesis of the key carboxylic acid precursor, (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid, followed by a standard amide coupling reaction with piperidine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the amide bond, leading back to piperidine and the corresponding carboxylic acid. The acid can be further disconnected to simpler building blocks, with the polyene structure being assembled through a Wittig reaction.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid

This multi-step synthesis focuses on constructing the C11 polyunsaturated fatty acid chain. A Wittig reaction is a key step to establish the (2E,4E)-diene system.

Step 1a: Synthesis of the Phosphonium Ylide Precursor

-

To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 6-bromo-1-hexene (1.0 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold toluene and dry under vacuum.

Step 1b: Synthesis of the Aldehyde Precursor

-

To a solution of piperonal (1.0 eq) in a suitable solvent such as methanol, add a solution of a Grignard reagent derived from 4-bromobut-1-ene (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 1c: Wittig Reaction and Esterification

-

Suspend the phosphonium salt from Step 1a in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise to generate the ylide.

-

After stirring for 1 hour, add the aldehyde from Step 1b dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

The crude product is then esterified, for example, by reaction with methanol in the presence of an acid catalyst to yield the methyl ester of the target acid.

Step 1d: Hydrolysis to the Carboxylic Acid

-

Dissolve the methyl ester from Step 1c in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Part 2: Amide Coupling to form this compound

-

Dissolve (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid (1.0 eq) in anhydrous DCM.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add piperidine (1.1 eq) and continue stirring overnight.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Reaction Step | Reactants | Reagents | Solvent | Typical Yield (%) |

| Phosphonium Salt Formation | Triphenylphosphine, 6-bromo-1-hexene | - | Toluene | 85-95 |

| Aldehyde Synthesis | Piperonal, 4-bromobut-1-ene Grignard | Mg, PCC | THF, DCM | 60-70 (2 steps) |

| Wittig Reaction & Esterification | Phosphonium salt, Aldehyde | n-BuLi, Methanol, H+ | THF | 50-60 |

| Hydrolysis | Methyl ester | LiOH | THF/Water | 90-98 |

| Amide Coupling | Carboxylic acid, Piperidine | EDC, DMAP | DCM | 70-85 |

Derivatization of this compound

The structure of this compound offers several points for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the piperidine ring and the aromatic ring of the benzodioxole moiety.

Derivatization Strategies

-

Modification of the Piperidine Moiety: The amide nitrogen of the piperidine ring can be replaced with other cyclic or acyclic amines to investigate the influence of the ring size, conformation, and basicity on biological activity.

-

Modification of the Benzodioxole Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric effects.

-

Modification of the Aliphatic Chain: The length and degree of unsaturation of the aliphatic chain can be altered to understand its role in ligand-receptor interactions.

Experimental Protocol: Synthesis of this compound Analogs (Amide Derivatization)

This protocol describes the synthesis of this compound analogs by varying the amine component in the final amide coupling step.

-

Prepare the (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid as described in Part 1 of the this compound synthesis.

-

In parallel, set up multiple reaction vials. To each vial, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

To each vial, add a different amine (e.g., pyrrolidine, morpholine, N-methylpiperazine, or a substituted aniline) (1.1 eq).

-

Stir the reactions at room temperature overnight.

-

Work-up and purify each analog as described for this compound.

| Amine | Product | Expected Biological Activity Modulation |

| Pyrrolidine | Pyrrolidine analog | Altered ring strain and basicity |

| Morpholine | Morpholine analog | Increased hydrophilicity |

| N-methylpiperazine | N-methylpiperazine analog | Introduction of a tertiary amine and potential for salt formation |

| Aniline | Anilide analog | Reduced basicity and introduction of aromatic interactions |

Proposed Biological Signaling Pathway

Based on the known biological activities of related piperamides, this compound and its derivatives may interact with several signaling pathways. One plausible target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation. Activation of TRPV1 by capsaicin and other vanilloids leads to an influx of calcium ions, triggering downstream signaling cascades. Piperine has been shown to interact with TRPV1. Another potential target family is the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.

Caption: Proposed signaling pathway for this compound via TRPV1 activation.

Conclusion

The synthetic and derivatization strategies outlined in these application notes provide a robust framework for accessing this compound and a diverse library of its analogs. These compounds can serve as valuable tools for probing biological systems and as starting points for the development of new therapeutic agents. The provided protocols, while based on analogous reactions, offer a detailed and practical guide for researchers in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and versatile approaches to this interesting class of natural products.

Application Notes and Protocols for the Extraction of Piperundecalidine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperundecalidine, a benzodioxole alkaloid found in various Piper species, has garnered interest for its potential pharmacological activities.[1][2] These application notes provide a comprehensive protocol for the extraction of this compound from plant material, primarily focusing on species such as Piper longum and Piper retrofractum.[1][2] The protocol details methodologies for sample preparation, solvent extraction, and purification. Furthermore, it includes quantitative data presentation and a visual representation of the experimental workflow to aid in reproducibility and optimization. While specific quantitative data for this compound extraction is limited in the current literature, this protocol is adapted from established methods for the extraction of piperine, a structurally related and abundant alkaloid from the same plant sources.[3][4][5]

Introduction

The genus Piper is a rich source of bioactive secondary metabolites, with piperidine alkaloids being a prominent class of compounds.[6][7] this compound, chemically known as (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one, is one such alkaloid with potential therapeutic applications.[2] Effective extraction and isolation of this compound are crucial for further pharmacological investigation and drug development. This document outlines a detailed protocol for its extraction from plant materials. The methodologies are based on established techniques for similar alkaloids, such as piperine, and are designed to be adaptable for optimization in a research setting.[3][5][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective extraction and purification strategy.

| Property | Value | Reference |

| Molecular Formula | C23H29NO3 | [1][2] |

| Molecular Weight | 367.48 g/mol | [1][2] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 64.5 - 65.5 °C | [2] |

| Solubility | Soluble in organic solvents like DMSO, ethanol. Insoluble in water. | [1][9] |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material.

Plant Material Preparation

Proper preparation of the plant material is the first critical step to ensure efficient extraction.

-